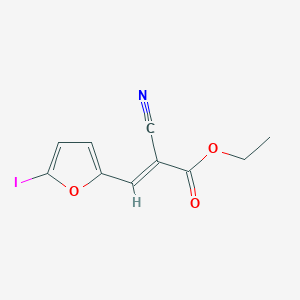

Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate

Description

Contextualization within α-Cyanoacrylate Chemistry and Derivatives

The core of the molecule is its α-cyanoacrylate framework. α-Cyanoacrylates are defined by an acrylate (B77674) ester backbone with two strongly electron-withdrawing groups—a cyano (nitrile) group and a carboxyl ester group—attached to the same carbon atom. mdpi.com This specific arrangement of functional groups is responsible for their unique reactivity.

The primary characteristic of α-cyanoacrylate monomers is their propensity for rapid anionic polymerization, even in the presence of weak bases like water or alcohols. This reactivity is the basis for their most well-known application as "super glue" adhesives, where trace amounts of moisture on a surface can initiate the polymerization process, leading to the formation of strong polymer chains. While not all α-cyanoacrylates are used as adhesives, this inherent reactivity is a defining feature of the class. mdpi.com In the context of organic synthesis, the activated double bond in compounds like Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate makes it susceptible to various nucleophilic addition reactions, serving as a Michael acceptor.

Significance of the Furan (B31954) Heterocyclic System in Organic Synthesis

The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. organic-chemistry.org This structural motif is of great significance in organic chemistry for several reasons:

Aromaticity and Reactivity: Furan is aromatic, which imparts a degree of stability. However, it is less aromatic than benzene, making it more reactive and capable of participating in a wider range of reactions, including electrophilic substitutions and cycloadditions like the Diels-Alder reaction.

Bioactive Scaffolds: The furan ring system is a core component in numerous natural products and pharmacologically active molecules. iosrjournals.orgscielo.org.mx Its derivatives have been shown to exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and antitumor properties. scielo.org.mx

Synthetic Building Block: Furan and its derivatives, such as furfural (B47365), are considered key platform chemicals derivable from biomass. They serve as versatile starting materials for the synthesis of other complex heterocyclic compounds and polymers. iosrjournals.orgorganic-chemistry.org The incorporation of a furan ring into a larger molecule, as in this compound, introduces these valuable properties and opens pathways for creating novel chemical entities.

Importance of Iodine Substituents for Further Functionalization in Heterocyclic Chemistry

The presence of an iodine atom on the furan ring is a critical feature for synthetic utility. Halogenated, and particularly iodinated, aromatic and heteroaromatic compounds are prized intermediates in organic synthesis. Iodine's importance stems primarily from its role as an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions. researchgate.net

This allows for the direct formation of new carbon-carbon and carbon-heteroatom bonds at the site of iodination. Key reactions involving iodo-heterocycles include:

Suzuki Coupling: Reaction with boronic acids to form biaryl compounds.

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl products.

Therefore, the iodine atom on this compound transforms the molecule into a versatile synthetic platform. It provides a reactive handle for chemists to attach a wide array of other functional groups, enabling the construction of complex molecular architectures that would otherwise be difficult to assemble.

Overview of Current Research Trajectories for the Compound and Related Structures

While specific research focusing exclusively on this compound is limited in widely available literature, the research trajectories can be inferred from studies on its constituent parts and closely related molecules. The primary research interest in this compound lies in its potential as a bifunctional intermediate.

Current research on similar structures involves:

Synthesis of Novel Heterocycles: The compound serves as a precursor for more complex, fused-ring systems. The cyanoacrylate portion can be used in cyclization reactions, while the iodo-furan moiety can be functionalized via cross-coupling to build elaborate molecular scaffolds.

Development of Bioactive Agents: Given that both furan and cyanoacrylate derivatives can exhibit biological activity, research efforts could be directed towards using this compound as a starting point for new pharmaceutical compounds. scielo.org.mx The iodine atom allows for the systematic introduction of different substituents (via cross-coupling) to explore structure-activity relationships.

Materials Science Applications: The electron-deficient nature of the cyanoacrylate system, combined with the conjugated furan ring, suggests potential applications in the development of novel polymers, dyes, or organic electronic materials. The ability to further modify the molecule at the iodine position allows for fine-tuning of its electronic and photophysical properties.

The synthesis of the non-iodinated parent compound, (E)-ethyl 2-cyano-3-(furan-2-yl)acrylate, is well-documented and its structural properties have been characterized, providing a solid foundation for comparison and for predicting the behavior of its iodinated derivative.

Data Tables

As specific experimental data for this compound is not available in the cited literature, the following data for the closely related parent compound, (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate , is provided for reference and comparison.

Table 1: Crystal Data and Structure Refinement for (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate

| Parameter | Value |

| Empirical Formula | C₁₀H₉NO₃ |

| Formula Weight | 191.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.6611 (2) |

| b (Å) | 19.8907 (9) |

| c (Å) | 20.9081 (9) |

| β (°) | 91.988 (4) |

| Volume (ų) | 1937.28 (15) |

| Z | 8 |

Data sourced from Kalkhambkar et al., 2012.

Table 2: Selected Spectroscopic Data for (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate

| Type | Data |

| ¹H NMR (300 MHz, CDCl₃) δ (p.p.m.) | 1.42 (t, 3H, CH₃), 4.40 (q, 2H, CH₂), 6.61 (m, 1H, CH), 6.80 (m, 1H, CH), 7.28 (m, 1H, CH), 7.98 (s, 1H, HC=C) |

Data sourced from Kalkhambkar et al., 2012.

Structure

3D Structure

Properties

Molecular Formula |

C10H8INO3 |

|---|---|

Molecular Weight |

317.08g/mol |

IUPAC Name |

ethyl (E)-2-cyano-3-(5-iodofuran-2-yl)prop-2-enoate |

InChI |

InChI=1S/C10H8INO3/c1-2-14-10(13)7(6-12)5-8-3-4-9(11)15-8/h3-5H,2H2,1H3/b7-5+ |

InChI Key |

HYGXHCVXVOJFCY-FNORWQNLSA-N |

SMILES |

CCOC(=O)C(=CC1=CC=C(O1)I)C#N |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=C(O1)I)/C#N |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(O1)I)C#N |

Origin of Product |

United States |

Strategic Synthetic Methodologies for Ethyl 2 Cyano 3 5 Iodo 2 Furyl Acrylate

Knoevenagel Condensation Approaches to the Ethyl 2-Cyanoacrylate Moiety

The Knoevenagel condensation is a cornerstone reaction in the synthesis of ethyl 2-cyanoacrylates. This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, such as ethyl cyanoacetate (B8463686), typically catalyzed by a weak base.

Condensation of Ethyl Cyanoacetate with Furaldehyde Derivatives

The reaction between furaldehyde or its derivatives and ethyl cyanoacetate is a well-established method for producing ethyl 2-cyano-3-(2-furyl)acrylates. nih.govresearchgate.net A general procedure involves stirring a solution of the furaldehyde derivative, ethyl cyanoacetate, and a catalytic amount of a base like piperidine (B6355638) in a suitable solvent such as ethanol (B145695) at room temperature. nih.govresearchgate.net The reaction proceeds via a nucleophilic addition of the carbanion generated from ethyl cyanoacetate to the carbonyl group of the furaldehyde, followed by dehydration to yield the desired acrylate (B77674) product. This method is applicable to a range of substituted furaldehydes, including those with halogen substituents. researchgate.net

For the synthesis of the target molecule, this would involve the condensation of 5-iodofurfural with ethyl cyanoacetate.

Catalytic Systems and Optimized Reaction Conditions for Enhanced Yields

Various catalytic systems have been developed to improve the efficiency and yield of the Knoevenagel condensation. While traditional catalysts like piperidine are effective, research has explored other options to achieve milder reaction conditions and higher purity of products. nih.govrsc.org

Ionic liquids, such as diisopropylethylammonium acetate (B1210297) (DIPEAc), have been employed as efficient catalysts for the Knoevenagel condensation of aldehydes with ethyl cyanoacetate, leading to high yields. jmcs.org.mx The use of N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) as a promoter for 1,4-diazabicyclo[2.2.2]octane (DABCO)-catalyzed Knoevenagel condensation has also been reported to be effective. rsc.org Furthermore, photocatalytic methods using carbon dots have been shown to catalyze the Knoevenagel condensation under light irradiation, offering a green chemistry approach. mdpi.com

The choice of solvent can also influence the reaction outcome. While ethanol is commonly used, other solvents and even solvent-free conditions have been explored to optimize the reaction. nih.gov

Table 1: Catalytic Systems for Knoevenagel Condensation of Aldehydes with Ethyl Cyanoacetate

| Catalyst/System | Aldehyde | Solvent | Temperature | Yield (%) | Reference |

| Piperidine | Furan-2-aldehyde | Ethanol | Room Temp. | Quantitative | nih.govresearchgate.net |

| Diisopropylethylammonium acetate (DIPEAc) | Aromatic Aldehydes | Hexane (B92381) | 65-70 °C | Good to Excellent | jmcs.org.mx |

| DABCO/[HyEtPy]Cl | Aromatic Aldehydes | Water | Not Specified | Good to Excellent | rsc.org |

| Carbon Dots (photocatalyst) | 4-Fluorobenzaldehyde | Water | UV light | 93 | mdpi.com |

Targeted Furan (B31954) Ring Functionalization: Introducing the 5-Iodo Moiety

The introduction of the iodine atom at the C5 position of the furan ring is a critical step in the synthesis of ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate. This can be achieved either by starting with a pre-iodinated furan precursor or by direct iodination of the furan ring after the acrylate moiety is in place.

Electrophilic Iodocyclization Strategies for Substituted Furan Systems

Electrophilic iodocyclization is a powerful method for the synthesis of iodine-containing heterocyclic compounds. However, this strategy is generally more applicable to the synthesis of the furan ring itself from acyclic precursors rather than the direct iodination of a pre-existing furan ring in this specific context.

Regioselective Iodination Protocols at the Furan C5 Position

The direct and regioselective iodination of furan derivatives at the C5 position is a key synthetic challenge, especially when an electron-withdrawing group, such as the one in the target molecule, is present at the C2 position. The furan ring is susceptible to electrophilic attack, and the position of substitution is directed by the existing substituents. For 2-substituted furans, electrophilic substitution typically occurs at the C5 position.

Various iodinating reagents and conditions can be employed. The use of silver salts, such as Ag₂SO₄, AgSbF₆, AgBF₄, or AgPF₆, in combination with iodine has been shown to effect the regioselective iodination of certain chlorinated aromatic compounds. nih.gov While not directly demonstrated for this specific furan derivative, such methods could potentially be adapted. Direct C-H iodination protocols have also been developed for other heterocyclic systems like indoles, which might offer insights into potential strategies for furans. rsc.org

Synthesis of Key Furaldehyde Precursors Bearing the 5-Iodo Group

A more direct and often preferred route to this compound involves the synthesis of the key precursor, 5-iodofurfural, followed by Knoevenagel condensation.

One common strategy for synthesizing 5-halofurfural derivatives is through the halogenation of furfural (B47365) or its derivatives. For instance, 5-bromofurfural can be synthesized from furfural. Subsequently, a halogen exchange (Halex) reaction could be employed to convert 5-bromofurfural to 5-iodofurfural. Halex reactions on heteroaromatic compounds have been reported, for example, in the synthesis of 5-fluorotriazoles from 5-iodotriazoles, suggesting the feasibility of such a transformation on a furan ring.

Another potential route to 5-iodofurfural could involve the direct iodination of furfural. While direct iodination of furfural at the C5 position presents challenges due to the reactivity of the aldehyde group and the furan ring, specific conditions using an iodine source and an oxidizing agent could potentially achieve this transformation.

Table 2: Potential Synthetic Routes to 5-Iodofurfural

| Starting Material | Reagents and Conditions | Product | Key Transformation | Reference/Concept |

| Furfural | 1. Bromination | 5-Bromofurfural | Electrophilic Halogenation | General Halogenation |

| 5-Bromofurfural | NaI, Solvent | 5-Iodofurfural | Halogen Exchange | Halex Reaction Principle |

| Furfural | I₂, Oxidizing Agent | 5-Iodofurfural | Direct C-H Iodination | Electrophilic Iodination |

| 5-(Hydroxymethyl)furfural | 1. Iodination of -OH 2. Oxidation | 5-Iodofurfural | Functional Group Interconversion | Standard Organic Transformations |

Convergent and Divergent Synthetic Pathways to the Compound

In the case of this compound, the convergent approach hinges on the Knoevenagel condensation reaction. The two primary building blocks are:

5-Iodo-2-furaldehyde (B1300138): This substituted furan aldehyde serves as the electrophilic component in the condensation.

Ethyl cyanoacetate: This active methylene compound provides the nucleophilic carbanion.

The synthesis of 5-iodo-2-furaldehyde itself can be accomplished through various methods, a common one being the iodination of 2-furaldehyde. This precursor is readily available and can be halogenated at the 5-position with a suitable iodinating agent.

A divergent synthetic pathway , on the other hand, would commence from a common intermediate and branch out to produce a library of related compounds, including the target molecule. While less direct for the specific synthesis of this compound, this strategy holds value in the exploration of structure-activity relationships of related furan derivatives. For instance, one could envision a scenario starting from ethyl 2-cyano-3-(2-furyl)acrylate, which can be synthesized from 2-furaldehyde and ethyl cyanoacetate. nih.gov Subsequent late-stage functionalization, such as electrophilic iodination at the 5-position of the furan ring, would represent a divergent step to access the desired iodo-substituted product. However, the reactivity of the acrylate system towards iodinating agents would need to be carefully considered to avoid undesired side reactions. This approach allows for the creation of diverse molecular scaffolds from a single, readily accessible precursor. nih.gov

Development of Scalable and Efficient Synthetic Protocols

The cornerstone of producing this compound in a scalable and efficient manner lies in the optimization of the Knoevenagel condensation reaction between 5-iodo-2-furaldehyde and ethyl cyanoacetate. Research into similar condensations involving substituted furaldehydes provides valuable insights into achieving high yields and simplifying purification processes. researchgate.net

The general reaction scheme is as follows:

Key factors influencing the scalability and efficiency of this protocol include the choice of catalyst, solvent, and reaction conditions.

Catalyst Selection: A variety of catalysts have been explored for Knoevenagel condensations. While traditional bases like piperidine are effective, modern catalytic systems offer advantages in terms of milder reaction conditions, easier work-up, and improved yields. nih.govscielo.org.mx For instance, the use of ionic liquids like diisopropylethylammonium acetate (DIPEAc) has been shown to promote the reaction efficiently, often in non-polar solvents, which can simplify product isolation. scielo.org.mx Other catalysts, such as triphenylphosphine, have also been demonstrated to be effective under mild, solvent-free conditions, which is highly desirable for green and scalable synthesis. organic-chemistry.org Photocatalysis using carbon dots has also emerged as a novel and sustainable approach for Knoevenagel condensations. mdpi.com

Solvent and Temperature: The choice of solvent can significantly impact reaction rates and yields. While polar solvents like ethanol are commonly used, studies have shown that non-polar solvents like hexane can sometimes lead to higher yields, particularly when using specific catalysts like DIPEAc. nih.govscielo.org.mx The reaction temperature is also a critical parameter, with many modern protocols aiming for room temperature or slightly elevated temperatures to minimize energy consumption and potential side reactions.

Research Findings on Related Syntheses:

Detailed studies on the Knoevenagel condensation of various aldehydes with ethyl cyanoacetate have provided a wealth of data that can be extrapolated to the synthesis of the target compound. The following table summarizes typical catalysts and conditions reported for related reactions, which can serve as a starting point for optimizing the synthesis of this compound.

| Aldehyde | Catalyst | Solvent | Temperature | Yield (%) | Reference |

| Benzaldehyde | DIPEAc | Hexane | 70 °C | 91 | scielo.org.mx |

| 4-Methoxybenzaldehyde | DIPEAc | Hexane | 70 °C | 96 | scielo.org.mx |

| 2-Furaldehyde | Piperidine | Ethanol | Room Temp. | Quantitative | nih.gov |

| Substituted Benzaldehydes | Triphenylphosphine | Neat | 80 °C | 85-95 | organic-chemistry.org |

| 4-Fluorobenzaldehyde | Carbon Dots (photocatalysis) | - | Light | 93 | mdpi.com |

The development of a truly scalable protocol would involve a systematic optimization of these parameters for the specific reaction between 5-iodo-2-furaldehyde and ethyl cyanoacetate. This would include screening a variety of catalysts and solvents, as well as fine-tuning the reaction temperature and time to maximize the yield and purity of this compound while minimizing the environmental impact and production costs.

Reaction Mechanisms and Reactivity Profile of Ethyl 2 Cyano 3 5 Iodo 2 Furyl Acrylate

Nucleophilic Substitution Reactions on the Furan (B31954) Ring at the C5-Position

The electron-withdrawing nature of the ethyl 2-cyanoacrylate group at the C2-position of the furan ring plays a crucial role in activating the C5-position towards nucleophilic substitution. This activation facilitates the displacement of the iodo group, a competent leaving group, by a variety of nucleophiles.

Kinetic Studies of Nucleophilic Replacement and Substituent Effects

Kinetic studies on analogous 5-substituted-2-furyl derivatives have demonstrated that the rate of nucleophilic substitution is significantly influenced by the electronic properties of the substituent at the C2-position. Electron-withdrawing groups, such as the cyano and ester functionalities present in ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate, are known to accelerate the rate of nucleophilic aromatic substitution (SNAAr) reactions. masterorganicchemistry.com This is because they stabilize the negatively charged intermediate, often referred to as a Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.com

The reaction proceeds via a two-step mechanism: initial attack of the nucleophile on the electron-deficient C5 carbon to form a resonance-stabilized anionic intermediate, followed by the departure of the iodide leaving group to restore the aromaticity of the furan ring. The stability of the Meisenheimer-type intermediate is paramount to the reaction's feasibility. The cyano and ester groups effectively delocalize the negative charge through resonance, thereby lowering the activation energy of the first, typically rate-determining, step. masterorganicchemistry.commdpi.com

Investigation of Nucleophile Scope and Substrate Generality

The activated nature of the C5-position in this compound allows for reactions with a broad range of nucleophiles. This versatility has been demonstrated in related systems where various nucleophiles have been successfully employed to displace halide or other suitable leaving groups from the furan ring. Common nucleophiles include alkoxides, thiolates, amines, and carbanions.

The generality of this reaction extends to various substrates bearing electron-withdrawing groups at the C2-position. The key requirement is the ability of the C2-substituent to sufficiently activate the furan ring for nucleophilic attack. The table below illustrates the scope of nucleophiles that can be expected to react with this compound based on studies of similar activated furan systems.

Table 1: Representative Nucleophilic Substitution Reactions on Activated Furan Rings

| Nucleophile | Product Type |

|---|---|

| Sodium Methoxide (NaOMe) | 5-Methoxyfuran derivative |

| Sodium Thiophenoxide (NaSPh) | 5-(Phenylthio)furan derivative |

| Piperidine (B6355638) | 5-(Piperidin-1-yl)furan derivative |

| Diethylamine | 5-(Diethylamino)furan derivative |

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Iodo Position

The carbon-iodine bond at the C5-position of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for significant molecular diversification. The general mechanism for these transformations involves a catalytic cycle comprising oxidative addition, transmetalation (for Suzuki and Sonogashira reactions), and reductive elimination. youtube.com

Suzuki–Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgyonedalabs.com this compound is an ideal substrate for this reaction due to the reactive C-I bond. nih.gov

The catalytic cycle begins with the oxidative addition of the C-I bond to a palladium(0) complex, forming a furan-palladium(II) intermediate. This is followed by transmetalation, where the organic group from the organoboron species is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst. libretexts.org A variety of aryl and heteroaryl boronic acids can be employed, enabling the synthesis of a wide array of 5-aryl and 5-heteroaryl-2-furylacrylate derivatives.

Table 2: Illustrative Suzuki-Miyaura Coupling Reactions

| Aryl/Heteroaryl Boronic Acid | Palladium Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Ethyl 2-cyano-3-(5-phenyl-2-furyl)acrylate |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | Ethyl 2-cyano-3-(5-(4-methoxyphenyl)-2-furyl)acrylate |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, typically an amine. wikipedia.orglibretexts.org The C5-iodo group of this compound readily participates in this reaction, leading to the synthesis of 5-alkynyl-2-furylacrylate derivatives. organic-chemistry.org

The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the C-I bond to the Pd(0) catalyst occurs. The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and the copper(I) salt. Transmetalation of the acetylide group from copper to the palladium complex is followed by reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

Table 3: Representative Sonogashira Coupling Reactions

| Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | THF | Ethyl 2-cyano-3-(5-(phenylethynyl)-2-furyl)acrylate |

| 1-Hexyne | Pd(PPh₃)₄ | CuI | Diisopropylamine | DMF | Ethyl 2-cyano-3-(5-(hex-1-yn-1-yl)-2-furyl)acrylate |

Heck Reactions for Alkenylation

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of an alkenyl group at the C5-position of the furan ring of this compound. youtube.com

The mechanism of the Heck reaction involves the oxidative addition of the C-I bond to a palladium(0) species. The resulting palladium(II) complex then coordinates to the alkene. This is followed by migratory insertion of the alkene into the furan-palladium bond. A subsequent β-hydride elimination step forms the alkenylated furan product and a palladium-hydride species. The catalytic cycle is completed by the reductive elimination of HX with the aid of the base, which regenerates the palladium(0) catalyst. libretexts.org

Table 4: Illustrative Heck Reactions

| Alkene | Palladium Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | Triethylamine | DMF | Ethyl (E)-2-cyano-3-(5-(2-phenylvinyl)-2-furyl)acrylate |

| Methyl acrylate (B77674) | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | Methyl (E)-3-(5-(3-(2-cyano-2-(ethoxycarbonyl)vinyl)furan-2-yl))acrylate |

Carbonylation Reactions (e.g., Aminocarbonylation, Carboalkoxylation)

The presence of an iodine atom on the furan ring introduces a reactive handle for palladium-catalyzed carbonylation reactions, a powerful method for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions typically involve the oxidative addition of the aryl iodide to a palladium(0) complex, followed by carbon monoxide insertion and subsequent nucleophilic attack. youtube.com

Aminocarbonylation: In the presence of a palladium catalyst, carbon monoxide, and a primary or secondary amine, this compound can undergo aminocarbonylation to yield the corresponding carboxamide. nih.gov This process is a highly efficient method for amide bond formation. researchgate.net Studies on various iodoarenes have shown that this reaction can be chemoselective, though optimization of catalysts and ligands, such as Xantphos, may be necessary to achieve high yields and selectivity. nih.govnih.gov The reactivity can be influenced by the electronic nature of substituents on the aromatic ring. researchgate.net

Carboalkoxylation: Similarly, reacting the iodo-furan substrate with an alcohol and carbon monoxide under palladium catalysis would result in the formation of a diester through carboalkoxylation. This reaction replaces the iodine atom with an ester group, providing a route to furan-2,5-dicarboxylate (B1257723) derivatives.

| Reaction Type | Nucleophile (Nu-H) | Potential Product |

|---|---|---|

| Aminocarbonylation | R¹R²NH (Amine) | Ethyl 2-cyano-3-(5-(R¹R²N-carbonyl)-2-furyl)acrylate |

| Carboalkoxylation | R-OH (Alcohol) | Ethyl 2-cyano-3-(5-(alkoxycarbonyl)-2-furyl)acrylate |

Reactivity of the α,β-Unsaturated Cyanoacrylate Moiety

The core structure of the molecule contains an ethyl cyanoacrylate group, which is a classic α,β-unsaturated system. The electron-withdrawing properties of both the cyano (C≡N) and the ester (-COOEt) groups render the β-carbon of the double bond highly electrophilic and susceptible to attack by nucleophiles. fiveable.me

Michael Addition Reactions with Nucleophiles

The compound is an excellent Michael acceptor. masterorganicchemistry.com It can react with a wide array of soft nucleophiles in a conjugate addition, or Michael addition, reaction. masterorganicchemistry.comnih.gov This reaction involves the addition of a nucleophile to the β-carbon of the activated alkene. masterorganicchemistry.com The process is typically catalyzed by a base and is a fundamental C-C and C-heteroatom bond-forming reaction. chempedia.info

Common nucleophiles for this reaction include enolates (from 1,3-dicarbonyl compounds), amines, and thiols. masterorganicchemistry.com The reaction with thiols, known as the thio-Michael addition, is particularly efficient and can be catalyzed by simple nucleophiles. nih.gov

| Nucleophile Type | Example | Expected Adduct Structure |

|---|---|---|

| Carbon Nucleophile | Diethyl Malonate | Adduct of diethyl malonate to the β-carbon |

| Nitrogen Nucleophile | Piperidine | Adduct of piperidine to the β-carbon |

| Sulfur Nucleophile | Thiophenol | Adduct of thiophenol to the β-carbon |

Cycloaddition Reactions, including Diels-Alder Reactions involving the Furan Diene

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. mdpi.com However, the reactivity of the furan ring is highly sensitive to the electronic nature of its substituents. rsc.orgnih.govnih.gov The presence of electron-withdrawing groups on the furan ring generally decreases its reactivity as a diene in normal-electron-demand Diels-Alder reactions. rsc.orgnih.gov

In this compound, the furan ring is substituted with two electron-withdrawing groups: the iodine atom at the 5-position and the entire acrylate moiety at the 2-position. Both substituents reduce the electron density of the furan ring, deactivating it for cycloaddition with typical electron-deficient dienophiles like maleimides. nih.govtudelft.nl Computational studies have shown that substituents like -NO2 or -CHO significantly increase the activation energy barrier for the Diels-Alder reaction compared to unsubstituted or electron-rich furans. nih.gov Therefore, while theoretically possible, the Diels-Alder reaction involving the furan core of this specific molecule is expected to be slow and require harsh conditions. tudelft.nlrsc.org

Transformations of the Cyano and Ester Functional Groups

The cyano and ethyl ester groups are also active sites for chemical transformations.

Reduction Reactions of the Cyano Group

The cyano group can be readily reduced to a primary amine. ebsco.com A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically used for this transformation. chemistrysteps.com The reaction proceeds via nucleophilic addition of hydride ions to the carbon of the nitrile, ultimately yielding a primary amine upon aqueous workup. chemistrysteps.com It is important to note that LiAlH₄ will also reduce the ethyl ester group to a primary alcohol.

Nucleophilic Substitution Reactions of the Cyano Group

The carbon-nitrogen triple bond of the nitrile is polarized, making the carbon atom electrophilic. chemistrysteps.com While direct nucleophilic substitution at the cyano group is less common than hydrolysis or reduction, it can occur under certain conditions. The most prevalent reaction of this type is hydrolysis. Under acidic or basic conditions, the nitrile can be hydrolyzed first to a carboxamide and then further to a carboxylic acid. ebsco.comchemistrysteps.com This reaction begins with the nucleophilic attack of water (in acid) or hydroxide (B78521) (in base) on the nitrile carbon. chemistrysteps.comyoutube.com

Advanced Spectroscopic and Structural Characterization for Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of a compound in solution.

For Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate, ¹H NMR spectroscopy would be utilized to identify the number of chemically non-equivalent protons and their immediate electronic environment. The analysis would provide key information through chemical shifts (δ), signal multiplicity, and integration values. Specifically, one would expect to observe distinct signals for the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃), the vinylic proton, and the two protons on the furan (B31954) ring. The coupling constants between the furan protons would help confirm their relative positions.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would be characteristic of the carbon types, such as the carbonyl carbon of the ester, the carbons of the C=C double bond, the nitrile carbon, the furan ring carbons (including the carbon bearing the iodine atom), and the ethyl group carbons.

Detailed experimental ¹H and ¹³C NMR data for this compound are not widely available in the surveyed scientific literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

Key expected vibrational frequencies include:

A sharp, strong absorption band around 2220 cm⁻¹ for the nitrile (C≡N) stretching vibration.

A strong absorption band in the region of 1720-1730 cm⁻¹ corresponding to the stretching vibration of the conjugated ester carbonyl (C=O) group.

Absorptions in the 1620-1640 cm⁻¹ range due to the carbon-carbon double bond (C=C) stretching.

Bands in the fingerprint region, including those for C-O stretching of the ester and the furan ring, and the C-I stretching vibration, which would appear at a lower frequency.

Specific, experimentally determined IR spectral data for this compound have not been reported in the available public literature.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (molecular formula: C₁₀H₈INO₃), HRMS would be used to measure the mass of the molecular ion to several decimal places.

The theoretical exact mass can be calculated from the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O). The experimental value obtained from an HRMS analysis, typically of the protonated molecule [M+H]⁺, would be compared to the calculated value. A match within a very small tolerance (typically < 5 ppm) provides unambiguous confirmation of the molecular formula.

A comprehensive search of scientific databases indicates that the specific HRMS data for this compound is not publicly documented.

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis and Associated Computational Methods

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray crystallography. By mapping properties like d_norm (normalized contact distance) onto the molecular surface, regions involved in close contacts are highlighted.

For this compound, this analysis would allow for the detailed study of various intermolecular forces. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing the percentage contribution of different contact types, such as O···H, N···H, H···H, and potentially I···O or I···N halogen bonds. This provides insight into the forces that govern the crystal packing.

As no crystal structure data is available for this compound, a Hirshfeld surface analysis has not been performed or reported.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

While specific DFT studies on the reaction mechanisms involving "Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate" are not extensively documented, the formation of its parent structures through the Knoevenagel condensation has been a subject of theoretical interest. The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. wikipedia.org For the synthesis of related furyl acrylates, this involves the reaction of a substituted 2-furaldehyde with an active methylene (B1212753) compound like ethyl cyanoacetate (B8463686), typically catalyzed by a weak base. wikipedia.org

DFT calculations are instrumental in elucidating the intricate details of such reaction pathways. Theoretical studies on the Knoevenagel condensation of furfural (B47365) derivatives focus on identifying the key intermediates and transition states. The mechanism generally involves the base-catalyzed deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile attacking the carbonyl carbon of the aldehyde. This is followed by a proton transfer and subsequent dehydration to yield the final acrylate (B77674) product. DFT can model the energy profile of this entire process, calculating the activation energies for each step and identifying the rate-determining step.

For instance, studies on related systems have explored the role of different catalysts, such as amines or ammonium (B1175870) salts, in facilitating the reaction. tue.nl Computational models can help to understand how the catalyst interacts with the reactants to lower the activation barriers. In the case of "this compound", DFT could be used to investigate the electronic effect of the iodine substituent on the reactivity of the 5-iodo-2-furaldehyde (B1300138) precursor and on the stability of the transition states throughout the condensation process.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly using DFT, are employed to understand the electronic structure and predict the reactivity of molecules like "this compound". These calculations provide valuable information about the distribution of electrons within the molecule and its susceptibility to chemical reactions.

Key reactivity descriptors that can be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For related furyl acrylates, the extended conjugation involving the furan (B31954) ring, the double bond, and the cyano and ester groups influences the energies of these orbitals. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), predicting where the molecule is likely to interact with other chemical species.

The presence of the electron-withdrawing iodine atom at the 5-position of the furan ring is expected to significantly influence the electronic properties of "this compound" compared to its non-halogenated analog. Quantum chemical calculations would be essential to quantify these effects on the molecule's reactivity profile.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational chemistry offers reliable methods for predicting spectroscopic parameters, which is invaluable for structure elucidation and the interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating nuclear magnetic resonance (NMR) chemical shifts. globalresearchonline.net Theoretical studies on furan and its derivatives have shown that DFT methods can predict ¹H and ¹³C NMR chemical shifts with good accuracy. globalresearchonline.netresearchgate.net For "this compound," such calculations would predict the chemical shifts for all the hydrogen and carbon atoms in the molecule. This can help in assigning the peaks in an experimental NMR spectrum and can be particularly useful for complex molecules or for distinguishing between isomers. The accuracy of these predictions depends on the chosen functional and basis set. github.ioresearchgate.net

IR Vibrational Frequencies: DFT calculations can also predict the infrared (IR) vibrational frequencies of a molecule. globalresearchonline.net By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. This computed spectrum can be compared with the experimental one to aid in the assignment of vibrational modes to specific functional groups. For instance, the characteristic stretching frequencies of the C≡N (cyano), C=O (ester), C=C (alkene), and C-O-C (furan) bonds in "this compound" can be predicted. Theoretical studies on furan derivatives have demonstrated the utility of DFT in analyzing their vibrational spectra. globalresearchonline.net

Table 1: Predicted Spectroscopic Parameters for a Model Compound (Ethyl 2-cyano-3-(2-furyl)acrylate) (Note: This table is illustrative and based on general expectations for this class of compounds. Specific values would require dedicated calculations.)

| Parameter | Predicted Value Range |

|---|---|

| ¹H NMR (δ, ppm) | |

| Furan protons | 6.5 - 7.8 |

| Vinylic proton | 8.0 - 8.5 |

| CH₂ (ethyl) | 4.2 - 4.5 |

| CH₃ (ethyl) | 1.3 - 1.5 |

| ¹³C NMR (δ, ppm) | |

| C≡N | 115 - 120 |

| C=O | 160 - 165 |

| Furan carbons | 110 - 150 |

| Vinylic carbons | 100 - 155 |

| IR Frequencies (cm⁻¹) | |

| C≡N stretch | 2220 - 2230 |

| C=O stretch | 1710 - 1730 |

| C=C stretch | 1600 - 1630 |

In Silico Modeling of Conformational Landscapes and Intermolecular Interactions

The three-dimensional structure and the way molecules interact with each other are crucial for understanding their physical properties and biological activity. In silico modeling provides insights into these aspects.

Conformational Analysis: "this compound" has several rotatable bonds, which means it can exist in different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to understand the energy barriers between them. Computational methods can systematically explore the conformational landscape by rotating the single bonds and calculating the energy of each resulting structure. This is important because the observed properties of a compound are often an average over the populated conformations. Crystal structure studies of the related "(E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate" show that the non-hydrogen atoms, except for the methyl group, lie nearly in the same plane, indicating a relatively planar conformation is preferred in the solid state. nih.gov

Intermolecular Interactions: Understanding how molecules of "this compound" interact with each other in the solid or liquid phase is key to explaining its macroscopic properties. In silico methods can model these interactions, which include hydrogen bonds, dipole-dipole interactions, and van der Waals forces. For example, in the crystal structure of "(E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate," molecules are linked by C-H···O interactions. nih.gov A similar analysis of the thiophene (B33073) analog also highlights the importance of C-H···O and C-H···N interactions in the crystal packing. nih.gov For the iodo-substituted compound, halogen bonding involving the iodine atom could also be a significant intermolecular interaction, which can be modeled computationally.

Computational Exploration of Structure-Reactivity Relationships

By systematically modifying the structure of "this compound" in silico and calculating the resulting changes in its properties, a deeper understanding of structure-reactivity relationships can be achieved. For instance, one could computationally replace the iodine atom with other halogens (F, Cl, Br) or with different functional groups to see how this affects the electronic structure, reactivity descriptors, and predicted spectroscopic parameters.

This approach allows for a rational design of new molecules with desired properties. For example, if the goal is to enhance the electrophilicity of the molecule, one could computationally screen various substituents on the furan ring to identify those that lower the LUMO energy most effectively. Such computational explorations can guide synthetic efforts by prioritizing the most promising candidate molecules, thereby saving time and resources.

Applications As a Versatile Building Block in Complex Organic Synthesis

Role in the Synthesis of Novel Furan-Fused Heterocyclic Systems

Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate is a promising precursor for the synthesis of novel furan-fused heterocyclic systems. The electrophilic nature of the double bond, activated by the adjacent cyano and ester groups, makes it susceptible to nucleophilic attack. This reactivity can be exploited in intramolecular cyclization reactions to construct bicyclic and polycyclic frameworks containing a furan (B31954) ring. The iodine atom can serve as a handle for subsequent palladium-catalyzed cross-coupling reactions, such as Sonogashira, Heck, or Suzuki couplings, allowing for the annulation of additional rings onto the furan core. For instance, reaction with a bifunctional nucleophile could lead to an initial Michael addition followed by an intramolecular cyclization, ultimately yielding a furan-fused heterocycle.

Utilization in Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are powerful tools for generating molecular diversity. The structure of this compound makes it an ideal candidate for participation in MCRs. Its electrophilic double bond can react with a variety of nucleophiles, while the cyano and ester functionalities can undergo further transformations. For example, in a Hantzsch-type reaction, it could potentially react with a β-ketoester and an ammonium (B1175870) source to generate highly substituted dihydropyridine (B1217469) derivatives fused to the furan ring. The presence of the iodo group provides a site for post-MCR modifications, further expanding the accessible chemical space. While specific examples utilizing this iodo-furan derivative are not yet reported, the reactivity of similar cyanoacrylates in MCRs suggests a high potential for its application in generating diverse molecular scaffolds. nih.gov

Precursor for Highly Functionalized and Substituted Furan Derivatives

The inherent reactivity of this compound positions it as a valuable precursor for a wide array of highly functionalized and substituted furan derivatives. The electron-deficient double bond can readily undergo various addition reactions, including Michael additions with carbon, nitrogen, oxygen, and sulfur nucleophiles, leading to the introduction of diverse substituents at the 3-position of the furan ring system. Furthermore, the cyano and ester groups can be hydrolyzed, reduced, or otherwise transformed to introduce different functional groups. The carbon-iodine bond is particularly significant as it allows for the introduction of various aryl, alkyl, and vinyl groups at the 5-position of the furan ring through well-established cross-coupling methodologies. This dual reactivity at both the acrylate (B77674) and the iodo-furan moieties allows for a systematic and modular approach to the synthesis of a library of polysubstituted furans with potential applications in medicinal chemistry and materials science. chempap.orgsemanticscholar.org

Development of Chemosensors and Molecular Probes in Analytical Research

The development of chemosensors and molecular probes is a burgeoning area of analytical research, with applications ranging from environmental monitoring to medical diagnostics. The design of such sensors often relies on molecules that exhibit a change in a measurable property, such as color or fluorescence, upon interaction with a specific analyte.

Development of Chemosensors and Molecular Probes in Analytical Research

This compound possesses structural features that suggest its potential as a scaffold for the development of chemosensors and molecular probes. The extended π-conjugation of the molecule, encompassing the furan ring and the cyano-activated double bond, is a prerequisite for fluorescence. The interaction of an analyte with the sensor can modulate the electronic properties of this conjugated system, leading to a detectable change in its photophysical properties. The furan ring can act as a recognition site, and the iodo-substituent offers a site for further functionalization to enhance selectivity and sensitivity towards a target analyte. While no specific chemosensors based on this exact molecule have been reported, the broader class of cyano-acrylate derivatives has been explored for this purpose. rsc.orgmdpi.commdpi.com

Mechanisms of Fluorescence-Based Detection and Sensing

Fluorescence-based detection is a highly sensitive technique, and several mechanisms can be envisaged for a chemosensor derived from this compound.

Photoinduced Electron Transfer (PET): A common sensing mechanism involves the modulation of PET. In the free sensor, a photoinduced electron transfer from a donor unit to the fluorophore (the conjugated system of the acrylate) can quench the fluorescence. Upon binding of an analyte, this PET process can be inhibited, leading to a "turn-on" fluorescence response.

Intramolecular Charge Transfer (ICT): The interaction of an analyte can alter the intramolecular charge transfer characteristics of the molecule. The furan ring can act as an electron donor and the cyano-acrylate moiety as an acceptor. Analyte binding can enhance or disrupt this ICT process, resulting in a shift in the emission wavelength or a change in fluorescence intensity.

Analyte-Induced Reaction: The analyte itself can react with the sensor molecule, leading to a significant change in its structure and, consequently, its fluorescence properties. For instance, a nucleophilic analyte could add to the double bond, disrupting the conjugation and causing a "turn-off" response.

The specific mechanism would depend on the nature of the analyte and the design of the sensor. The iodo group on the furan ring could be strategically replaced with a specific receptor unit to tailor the sensor for a particular target, thereby enhancing the selectivity of the detection process. researchgate.netnih.gov

Exploratory Research on Biological Activities of Ethyl 2 Cyano 3 5 Iodo 2 Furyl Acrylate and Its Derivatives

In Vitro Studies of Potential Biological Interactions on Cellular or Biomolecular Targets

Although specific in vitro studies on Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate are not readily found in the reviewed literature, research on analogous furan-containing cyanoacrylates has demonstrated a variety of biological effects. For instance, a series of novel cyanoacrylates incorporating furan (B31954) or tetrahydrofuran (B95107) moieties have been synthesized and evaluated for several biological activities. These studies have revealed that such compounds can exhibit herbicidal, plant growth regulatory, fungicidal, and antiviral properties. ijabbr.com

In studies of related furan derivatives, various biological activities have been reported, including antimicrobial, antioxidant, and anti-inflammatory effects. researchgate.net For example, certain furan derivatives have been shown to possess good antimicrobial activity against yeast-like fungi such as Candida albicans, and also to suppress the growth of Escherichia coli and Staphylococcus aureus at a concentration of 64 µg/mL. mdpi.com

The biological potential of the cyanoacrylate group is also well-documented, with some derivatives showing promising antiviral and antifungal bioactivity. mdpi.com Specifically, certain 2-cyano-acrylate derivatives have been synthesized and tested for their ability to protect against the tobacco mosaic virus (TMV), with some compounds showing significant protective activity. mdpi.com

The following table summarizes the observed in vitro biological activities of various furan and cyanoacrylate derivatives, which may suggest potential areas of investigation for this compound.

| Compound Class | Biological Activity Investigated | Key Findings |

| Furan-containing cyanoacrylates | Herbicidal, Fungicidal, Antiviral | Exhibited a range of activities, with some compounds showing notable efficacy. ijabbr.com |

| Furan derivatives | Antimicrobial | Active against C. albicans, E. coli, and S. aureus. mdpi.com |

| Phosphonyl-containing cyanoacrylates | Antiviral (TMV) | Some derivatives showed good curative, protection, and inactivation effects against the tobacco mosaic virus. mdpi.com |

| Furo[b]pyrrole derivatives | Antimicrobial | Synthesis of derivatives with potential biological applications. nih.gov |

Investigation of Structure-Activity Relationships (SAR) within Synthesized Derivative Libraries

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. While no specific SAR studies for this compound were identified, research on related compound libraries provides valuable insights into how structural modifications can influence bioactivity.

For furan-containing compounds, it is understood that even slight changes in the substitution pattern on the furan nucleus can lead to distinguishable differences in their biological activities. researchgate.net This highlights the importance of the position and nature of substituents on the furan ring. The introduction of a furan moiety onto other molecular scaffolds, such as chalcones, has been shown to enhance antiproliferative activity. nih.gov

In a study of furan-based inhibitors of salicylate (B1505791) synthase (MbtI), the position of electron-withdrawing groups on an attached phenyl ring was found to be critical for inhibitory activity. nih.gov This suggests that the electronic properties of substituents play a significant role in the biological function of furan derivatives.

For cyanoacrylate derivatives, SAR studies have indicated that the nature of the substituent at the 3-position of the acrylate (B77674) can significantly impact herbicidal activity. For instance, in a series of 2-cyanoacrylate compounds, the type of substituent on a pyrazolyl or 1,2,3-triazolyl moiety influenced their inhibitory values against various plant species. nih.gov

The following table illustrates some SAR findings from studies on related compound classes.

| Compound Series | Structural Variation | Impact on Biological Activity |

| Furan-fused chalcones | Attachment of a furan moiety | Enhanced antiproliferative activity compared to the parent chalcone. nih.gov |

| Furan-based MbtI inhibitors | Position of electron-withdrawing groups | Moving a CF3 group from the ortho to the meta position on a phenyl ring significantly decreased inhibitory activity. nih.gov |

| 2-Cyanoacrylate derivatives | Substituents on a heterocyclic ring | The nature of the substituent on a pyrazolyl or 1,2,3-triazolyl ring influenced herbicidal activity. nih.gov |

Mechanistic Research into Potential Cellular Pathways or Enzyme Interactions

Detailed mechanistic research on this compound has not been reported. However, based on the activities of related compounds, some potential mechanisms of action can be hypothesized.

Furan-containing compounds have been investigated for their ability to interact with specific biological targets such as enzymes and receptors. ijabbr.com For example, some furan derivatives have been identified as competitive inhibitors of the enzyme salicylate synthase (MbtI), which is a potential target for antitubercular agents. nih.gov The kinetic analysis of the most active compound in that study revealed a Ki value of 8.8 ± 0.7 µM, indicating a strong interaction with the enzyme's active site. nih.gov

The cyanoacrylate moiety is known to be a reactive Michael acceptor, which suggests that it could potentially interact with biological nucleophiles, such as the cysteine residues in the active sites of enzymes. This reactivity is a key feature of cyanoacrylate-based adhesives and may also be relevant to their biological effects.

The potential for furan derivatives to act as antioxidants has also been explored, which would involve mechanisms such as scavenging free radicals or chelating metal ions. While specific studies on the title compound are lacking, the broader class of furan derivatives has shown promise in this area.

The following table summarizes potential mechanisms of action based on research into related compounds.

| Compound Class | Potential Mechanism of Action | Supporting Evidence |

| Furan-based compounds | Competitive enzyme inhibition | A furan derivative was identified as a competitive inhibitor of salicylate synthase (MbtI). nih.gov |

| Cyanoacrylates | Michael addition with biological nucleophiles | The electrophilic nature of the cyanoacrylate group is a well-established chemical property. |

| Furan derivatives | Antioxidant activity | General antioxidant properties have been reported for various furan derivatives. |

Conclusion and Future Directions in Research

Summary of Key Academic Research Findings

Direct academic research specifically detailing the synthesis and reactivity of Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate is sparse in the reviewed literature. However, substantial research exists for its non-iodinated analogue, (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate .

Key findings for this parent compound are centered on its synthesis and solid-state structure:

Synthesis : The primary synthetic route to (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate is the Knoevenagel condensation. nih.govwikipedia.org This reaction involves the base-catalyzed condensation of 2-furaldehyde with ethyl cyanoacetate (B8463686) . nih.govnih.gov Piperidine (B6355638) is often employed as a suitable base for this transformation, which proceeds efficiently at room temperature. nih.gov

Crystal Structure : X-ray crystallographic studies of (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate reveal a largely planar molecule. nih.govnih.govsphinxsai.com In the crystal structure, there are two independent molecules in the asymmetric unit, where all non-hydrogen atoms, with the exception of the methyl carbon of the ethyl group, lie nearly in the same plane. nih.govnih.govsphinxsai.com The crystal packing is stabilized by intermolecular C—H⋯O interactions, which form inversion dimers. nih.govsphinxsai.com A similar planarity and interaction pattern are observed in the thiophene (B33073) analogue, ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. vhu.edu.vn

These findings for the parent compound provide a solid foundation for predicting the properties and synthetic accessibility of the iodinated derivative.

Emerging Synthetic Strategies and Methodologies for Related Systems

The synthesis of this compound can be logically extrapolated from the established methods for its non-iodinated counterpart.

Knoevenagel Condensation : The most direct and promising synthetic strategy is the Knoevenagel condensation of 5-iodo-2-furaldehyde (B1300138) with ethyl cyanoacetate . wikipedia.orgsphinxsai.com 5-Iodo-2-furaldehyde is a known and commercially available starting material. tcichemicals.comnih.govthermofisher.com The reaction would likely proceed under mild, base-catalyzed conditions, similar to those used for other 5-substituted-2-furaldehydes. nih.govsphinxsai.com Piperidine or other amine bases are expected to be effective catalysts for this transformation. nih.govsphinxsai.com Recent advancements in Knoevenagel condensations focus on greener methodologies, such as using water as a solvent or employing catalyst-free conditions at elevated temperatures, which could be applied to this synthesis. nih.govrsc.org

Iodine-Catalyzed Reactions : Modern synthetic methods have seen the rise of iodine-catalyzed reactions for the formation of furan (B31954) rings. vhu.edu.vnorganic-chemistry.orgchemrxiv.org These methods often involve the cyclization of appropriately substituted alkynyl or alkenyl carbonyl compounds. vhu.edu.vnchemrxiv.org While this may not be the most direct route to the title compound, it represents an emerging methodology for accessing highly substituted furan systems in a mild and efficient manner, often under solvent-free conditions. organic-chemistry.org

Unexplored Reactivity Pathways and Functionalization Opportunities

The introduction of an iodine atom at the 5-position of the furan ring dramatically expands the synthetic potential of the molecule, opening up numerous avenues for functionalization that are unavailable to the parent compound.

Palladium-Catalyzed Cross-Coupling Reactions : The carbon-iodine bond is a highly valuable synthetic handle for transition metal-catalyzed cross-coupling reactions. rsc.orgacs.orgnih.govyoutube.com This presents a significant opportunity for further derivatization.

Suzuki-Miyaura Coupling : The reaction of this compound with various aryl or heteroaryl boronic acids could be explored. frontiersin.orglibretexts.org This would allow for the synthesis of a library of 5-aryl-2-furyl acrylate (B77674) derivatives, which are structures of interest in medicinal chemistry and materials science. researchgate.net

Heck and Sonogashira Couplings : The iodinated furan could serve as a substrate in Heck couplings with alkenes or Sonogashira couplings with terminal alkynes. These reactions would introduce vinyl or alkynyl substituents at the 5-position, respectively, leading to extended conjugated systems with potentially interesting photophysical properties.

Other Couplings : Hiyama (using organosilanes) and Stille (using organostannanes) couplings are also viable pathways for forming new carbon-carbon bonds at the iodinated position. researchgate.net

Hypervalent Iodine Chemistry : The iodo-furan moiety could potentially be oxidized to a hypervalent iodine species, such as a diaryliodonium salt. nih.gov These reagents are powerful arylating agents in their own right and can participate in a variety of transition-metal-free transformations, offering a green alternative to traditional cross-coupling methods. nih.gov

Potential for Novel Derivative Design and Applications in Advanced Academic Research

The functional groups present in this compound—the furan ring, the reactive C-I bond, and the electron-deficient acrylate system—provide a rich platform for the design of novel derivatives for advanced research.

Novel Conjugated Systems : By leveraging the cross-coupling reactions mentioned above, a wide array of novel π-conjugated systems can be designed. Connecting the this compound core to other aromatic or heteroaromatic systems could lead to new materials for organic electronics, such as dye-sensitized solar cells or organic light-emitting diodes (OLEDs), where cyanoacrylates have been used as electron-accepting anchors.

Biologically Active Scaffolds : Furan and cyanoacrylate moieties are present in numerous biologically active compounds. rsc.orgtcichemicals.com The ability to functionalize the 5-position of the furan ring allows for the systematic exploration of structure-activity relationships. Derivatives could be designed as potential enzyme inhibitors, antimicrobial agents, or anti-inflammatory compounds, building upon research into related cyanoacetamide and acrylamide (B121943) derivatives. tcichemicals.comresearchgate.net

Polymer Science : The activated double bond of the cyanoacrylate can participate in polymerization reactions. libretexts.org The presence of the heavy iodine atom could impart unique properties to the resulting polymers, such as increased refractive index or altered thermal stability. Higher-chain alkyl cyanoacrylates have been investigated for their potential as biocompatible adhesives, suggesting avenues for materials research. rsc.org

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Ethyl 2-cyano-3-(5-iodo-2-furyl)acrylate, and how is purity ensured?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Knoevenagel condensation. For example, analogous acrylates are prepared by reacting cyanoacetate derivatives with iodinated furan aldehydes under basic conditions (e.g., KOH in dry DMF at 80°C for 48 hours). Purification involves column chromatography (silica gel, hexane/EtOAc gradients) followed by recrystallization. Elemental analysis (C, H, N) and HPLC are used to confirm purity, as seen in similar compounds .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : and NMR identify substituent environments (e.g., furyl protons at δ 6.5–7.5 ppm, cyano groups at ~110–120 ppm) .

- IR spectroscopy : Peaks at ~2200 cm (C≡N stretch) and 1700 cm (ester C=O) confirm functional groups.

- Mass spectrometry : High-resolution ESI-MS determines molecular ion peaks (e.g., [M+Na]) and fragmentation patterns .

Q. How is the crystal structure determined, and what software is used?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves the structure. The compound is crystallized via slow evaporation, and data collected on a Bruker APEXII CCD diffractometer. SHELX programs (SHELXL for refinement, SHELXS for solution) analyze unit cell parameters (e.g., monoclinic , β ≈ 93.8°) and intermolecular interactions (e.g., C–H···O/N hydrogen bonds). ORTEP-3 visualizes thermal ellipsoids and packing diagrams .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in cycloaddition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to assess Diels-Alder reactivity. Solvent effects are simulated using the Polarizable Continuum Model (PCM). Molecular docking (AutoDock Vina) predicts binding affinities to biological targets, such as enzymes involved in inflammation .

Q. What strategies address contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentrations). Resolve by:

- Standardized protocols : Replicate experiments using identical solvent systems (e.g., DMSO concentration ≤0.1%).

- Purity validation : Cross-check via elemental analysis and NMR.

- Statistical analysis : Apply ANOVA or t-tests to compare IC values across studies .

Q. How does the 5-iodo substituent influence intermolecular interactions in the solid state?

- Methodological Answer : The iodine atom participates in halogen bonding (C–I···O/N), affecting crystal packing. SCXRD reveals shorter I···O distances (~3.2 Å) compared to van der Waals radii (3.5 Å), stabilizing the lattice. Hirshfeld surface analysis quantifies interaction contributions (e.g., 12% from I···O contacts) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential toxicity. Avoid inhalation/dermal contact, as acrylates can cause sensitization. Store at 2–8°C under inert gas (N) to prevent polymerization. Toxicity data for analogous compounds suggest LD > 2000 mg/kg (oral, rats), but ecotoxicity remains unstudied .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.